molecular formula C9H12BrN3O4 B153839 Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate CAS No. 139975-80-7

Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate

Cat. No. B153839
M. Wt: 306.11 g/mol
InChI Key: QHNLWJOCPDJOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a type of nitroimidazole derivative that has been synthesized using specific methods.

Mechanism Of Action

The mechanism of action of Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate is not fully understood. However, studies have suggested that this compound may act by inhibiting the synthesis of DNA in microorganisms and cancer cells. It may also disrupt the electron transport chain in parasites, leading to their death.

Biochemical And Physiological Effects

Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been found to inhibit the growth of various microorganisms by disrupting their DNA synthesis. Additionally, this compound has been found to have low toxicity in animal studies, making it a potentially safe compound for further research.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate in lab experiments include its potential antimicrobial, antiparasitic, and anticancer properties. It is also a relatively safe compound with low toxicity. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate. One potential direction is to study its potential as an anticancer drug. Another direction is to investigate its potential as an antimicrobial and antiparasitic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to improve its solubility and bioavailability.
Conclusion:
In conclusion, Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in medicine and other fields.

Synthesis Methods

The synthesis of Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate involves the reaction of ethyl bromopyruvate with 5-amino-2-methyl-4-nitroimidazole in the presence of a base. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to possess antimicrobial, antiparasitic, and anticancer properties. It has been tested against various strains of bacteria, fungi, and parasites, and has shown promising results in inhibiting their growth.

properties

CAS RN

139975-80-7

Product Name

Ethyl 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-YL)propanoate

Molecular Formula

C9H12BrN3O4

Molecular Weight

306.11 g/mol

IUPAC Name

ethyl 3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propanoate

InChI

InChI=1S/C9H12BrN3O4/c1-3-17-7(14)4-5-12-6(2)11-9(8(12)10)13(15)16/h3-5H2,1-2H3

InChI Key

QHNLWJOCPDJOSH-UHFFFAOYSA-N

SMILES

CCOC(=O)CCN1C(=NC(=C1Br)[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)CCN1C(=NC(=C1Br)[N+](=O)[O-])C

synonyms

ETHYL 3-(5-BROMO-2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)PROPANOATE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.